Product packaging for 19-Hydroxytestosterone(Cat. No.:CAS No. 2126-37-6)

19-Hydroxytestosterone

Cat. No.: B1204608
CAS No.: 2126-37-6
M. Wt: 304.4 g/mol
InChI Key: YLTCTXBDDHSLCS-KOUJMVCDSA-N
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Description

19-Hydroxytestosterone (CAS 2126-37-6) is a biochemical reference standard classified as a 3-oxo-Δ⁴-steroid and a metabolite of testosterone . It is formed from testosterone via the enzyme cytochrome P450 and serves as a key intermediate in the androgen and estrogen metabolism pathways . Researchers value this compound for studying the enzymatic steps in steroid hormone biosynthesis and conversion, particularly as a precursor in the synthesis of 19-oxotestosterone and further metabolic products . Its structure features hydroxyl groups at both the 17β and 19 positions, which are critical for its biological activity and role in metabolic cycles . This product is intended for research purposes as a standard in analytical chemistry, metabolism studies, and biochemical assays. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28O3 B1204608 19-Hydroxytestosterone CAS No. 2126-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10S,13S,14S,17S)-17-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H28O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-17,20,22H,2-9,11H2,1H3/t14-,15-,16-,17-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTCTXBDDHSLCS-KOUJMVCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@]34CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID801314363
Record name 19-Hydroxytestosterone
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Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2126-37-6
Record name 19-Hydroxytestosterone
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Record name 19-Hydroxytestosterone
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Record name 19-Hydroxytestosterone
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Record name 19-Hydroxytestosterone
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Record name 19-Hydroxytestosterone
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Biosynthesis and Enzymatic Formation of 19 Hydroxytestosterone

Enzymatic Pathways and Catalytic Mechanisms

The transformation of testosterone (B1683101) into 19-hydroxytestosterone is primarily orchestrated by a class of enzymes known as cytochrome P450 monooxygenases. These enzymes are central to the metabolism of a wide array of endogenous and exogenous compounds.

The principal enzyme responsible for the 19-hydroxylation of androgens is Cytochrome P450 19A1, more commonly known as aromatase. wikipedia.orgnih.gov This enzyme is a member of the cytochrome P450 superfamily and is unique in its ability to catalyze the aromatization of the A-ring of androgens to produce estrogens. wikipedia.orgnih.gov The initial and obligatory step in this multi-reaction sequence is the hydroxylation of the C-19 methyl group of androgens like testosterone. nih.govnih.gov Aromatase is found in various tissues, including the gonads, brain, adipose tissue, and placenta, highlighting the widespread importance of this conversion. wikipedia.org

As a monooxygenase, aromatase utilizes molecular oxygen and reducing equivalents from NADPH to insert one atom of oxygen into its substrate. uniprot.orgresearchgate.net The catalytic cycle for C-19 hydroxylation involves the activation of molecular oxygen by the heme iron center of the enzyme. nih.gov This process generates a highly reactive iron-oxo species, often referred to as Compound I, which is capable of abstracting a hydrogen atom from the C-19 methyl group of testosterone. acs.org This is followed by the rebound of a hydroxyl group to the resulting carbon radical, yielding this compound. nih.govpnas.org This hydroxylation is the first of three successive oxidative steps catalyzed by aromatase. nih.govuniprot.org

Aromatase exhibits a high degree of specificity for androgens, with testosterone and androstenedione (B190577) being its primary substrates. nih.gov The enzyme's active site is shaped to accommodate the steroid nucleus, positioning the C-19 methyl group in close proximity to the catalytic heme iron. nih.gov While both testosterone and androstenedione are efficiently hydroxylated at the C-19 position, the subsequent reactions lead to the formation of estradiol (B170435) and estrone, respectively. wikipedia.orgnih.gov The binding of testosterone to the active site is a critical determinant for the initiation of the catalytic cycle. nih.gov

While CYP19A1 is the primary enzyme for the aromatization pathway, other cytochrome P450 isoforms can also hydroxylate testosterone at various positions. Notably, CYP3A4, a major drug-metabolizing enzyme in the human liver, is known to hydroxylate testosterone at multiple sites, including the 1β, 2β, and 6β positions. nih.govconsensus.appnih.gov Although the major products of CYP3A4-mediated testosterone metabolism are not this compound, the capacity of this and other P450s to interact with and modify the testosterone molecule underscores the complex network of steroid metabolism. asm.org However, for the specific conversion to this compound as a committed step towards estrogen synthesis, CYP19A1 remains the key enzyme.

The formation of this compound is the first of a three-step oxidative process catalyzed by aromatase to convert testosterone to estradiol. nih.govuniprot.org Following the initial hydroxylation, this compound undergoes a second hydroxylation to form 19,19-dihydroxytestosterone, which then rapidly converts to 19-oxotestosterone (B1253416). rsc.org The final step is the aromatization of the A-ring, which involves the cleavage of the C10-C19 bond and the release of formic acid, resulting in the formation of estradiol. nih.govuniprot.org this compound is therefore a crucial, albeit transient, intermediate in this enzymatic cascade. nih.gov

StepSubstrateEnzymeProduct
1TestosteroneCYP19A1 (Aromatase)This compound
2This compoundCYP19A1 (Aromatase)19-Oxotestosterone
319-OxotestosteroneCYP19A1 (Aromatase)Estradiol

Role of Cytochrome P450 Enzymes (CYP19A1/Aromatase) in 19-Hydroxylation of Androgens

Regulation of this compound Biosynthesis

The biosynthesis of this compound is intrinsically linked to the regulation of aromatase (CYP19A1) activity and expression. The expression of the CYP19A1 gene is controlled in a tissue-specific manner by alternative promoters, which are in turn regulated by various hormones and signaling molecules. For instance, in the ovaries, follicle-stimulating hormone (FSH) is a primary inducer of aromatase expression, thereby increasing the synthesis of this compound and subsequently estradiol. nih.gov In adipose tissue and other peripheral sites, glucocorticoids and cytokines can modulate aromatase expression.

Furthermore, the availability of the substrate, testosterone, is a key determinant of the rate of this compound formation. The synthesis of testosterone itself is under the control of luteinizing hormone (LH) in the testes. nih.gov Therefore, the regulation of this compound biosynthesis is a multi-layered process involving the upstream regulation of androgen production and the direct hormonal and tissue-specific control of aromatase.

Regulating FactorEffect on Aromatase (CYP19A1)Impact on this compound Biosynthesis
Follicle-Stimulating Hormone (FSH)Upregulates expression in ovariesIncreases
Luteinizing Hormone (LH)Upregulates testosterone synthesisIndirectly increases
GlucocorticoidsModulates expressionTissue-dependent
CytokinesModulates expressionTissue-dependent

Transcriptional and Post-Translational Control of Hydroxylase Enzymes

The regulation of this compound synthesis is intricately linked to the control of its primary synthesizing enzyme, aromatase (CYP19A1). This control is exerted at both the transcriptional and post-translational levels.

Transcriptional Control: The expression of the CYP19A1 gene is regulated in a tissue-specific manner through the use of alternative promoters. nih.gov This allows for differential control of aromatase expression in various tissues in response to specific signaling molecules. In the adrenal cortex, for instance, the expression of steroid hydroxylase genes, including aromatase, is under the control of adrenocorticotropic hormone (ACTH). nih.govresearchgate.net ACTH, via a cAMP-dependent pathway, stimulates the synthesis of protein factors that, in turn, increase the transcription of these genes. nih.govresearchgate.net In the gonads, the regulation is primarily governed by gonadotropins. Luteinizing hormone (LH) and follicle-stimulating hormone (FSH) increase the secretion of 19-hydroxyandrostenedione, a related C19 steroid, indicating a similar regulatory pathway for this compound via the hypothalamic-pituitary-gonadal axis. nih.gov

Post-Translational Control: Following protein synthesis, the activity of hydroxylase enzymes like aromatase can be further modulated by post-translational modifications (PTMs). nih.govthermofisher.com These modifications can alter protein conformation, stability, and enzymatic activity. nih.gov For aromatase, known PTMs include glycosylation and phosphorylation. nih.gov While human, bovine, and equine aromatases are known to be glycosylated, the specific functional significance of these modifications in regulating the hydroxylation of testosterone to this compound is an area of ongoing research. nih.gov Similarly, phosphorylation of aromatase has been reported, and it is known that other enzymes in the steroidogenic pathway, such as CYP11A1 and CYP17A1, are regulated by phosphorylation/dephosphorylation mechanisms. oncohemakey.com These modifications provide a rapid mechanism for controlling enzyme activity in response to cellular signals. oncohemakey.com

Factors Influencing Enzymatic Activity and Expression

Several factors can influence the activity and expression of aromatase, thereby affecting the production of this compound.

FactorEffect on AromataseTissue(s) Affected
Hormones
Adrenocorticotropic Hormone (ACTH)Stimulates expressionAdrenal Glands nih.govnih.gov
Luteinizing Hormone (LH)Stimulates activityTestes, Ovaries nih.gov
Follicle-Stimulating Hormone (FSH)Stimulates activityOvaries nih.gov
Angiotensin IIStimulates secretion of related 19-hydroxy steroidsAdrenal Glands nih.gov
Cytokines Indirectly stimulate secretion via ACTHAdrenal Glands nih.gov
Other Peptides
Vasoactive Intestinal Peptide (VIP)Positive regulation of related 19-hydroxy steroidsAdrenal Glands nih.gov
Atrial Natriuretic Peptide (ANP)Decreases secretion of related 19-hydroxy steroidsAdrenal Glands nih.gov

Hormonal regulation is a key factor. In the adrenal glands, ACTH is the primary stimulator of aromatase expression and the subsequent production of 19-hydroxylated androgens. nih.govnih.gov This effect is mediated through the cAMP signaling pathway. nih.gov In the gonads, LH and FSH play crucial roles in stimulating steroidogenesis, including the activity of aromatase. nih.gov Other signaling molecules such as angiotensin II, vasoactive intestinal peptide (VIP), and cytokines can also modulate the production of 19-hydroxylated steroids in the adrenal glands. nih.gov Conversely, atrial natriuretic peptide (ANP) has been shown to decrease their secretion. nih.gov

Tissue and Species Distribution of this compound Biosynthesis

The synthesis of this compound is not confined to a single organ but occurs in various endocrine and extra-gonadal tissues throughout the body, reflecting the widespread expression of aromatase.

Production in Endocrine Glands (e.g., Testes, Ovaries, Adrenal Glands)

Testes: The testes are a primary site of testosterone production by Leydig cells. mdpi.commdpi.com Aromatase is also expressed in Leydig cells, Sertoli cells, and mature spermatocytes, enabling the conversion of testosterone to both estradiol and the intermediate this compound. bmbreports.org The production of testosterone is stimulated by LH from the pituitary gland. mdpi.com

Ovaries: In the ovaries, the "two-cell, two-gonadotropin" model describes steroidogenesis. oncohemakey.com Theca cells, under the influence of LH, produce androgens, including testosterone. oncohemakey.com These androgens then diffuse to the adjacent granulosa cells, where FSH stimulates aromatase activity to convert them into estrogens. oncohemakey.com During this process, this compound is formed as an intermediate. nih.gov Studies on human corpus luteum microsomes have directly demonstrated the formation of this compound and estradiol from a testosterone substrate. nih.gov

Adrenal Glands: The adrenal cortex, specifically the zona reticularis, is another significant site for the production of C19 steroids, including androgens that can serve as precursors for this compound synthesis. nih.govnih.gov The expression of aromatase in the adrenal gland allows for the local synthesis of 19-hydroxylated steroids. nih.gov The production of these steroids in the adrenal gland is primarily regulated by ACTH. nih.gov The human adrenal glands contribute a small percentage to the total circulating testosterone in males but a more significant portion (up to 30-50%) in females. nih.gov

Extra-Gonadal/Adrenal Synthesis (e.g., Brain, Liver, Adipose Tissue)

Brain: The brain is a well-established extra-gonadal site of steroidogenesis, producing what are termed "neurosteroids". Aromatase is expressed in various regions of the brain, including the hypothalamus, preoptic area, hippocampus, and amygdala. nih.gov This allows for the local conversion of circulating androgens into estrogens and this compound. nih.gov This localized synthesis is crucial for processes such as sexual differentiation of the brain. bmbreports.org

Liver: The liver is a major metabolic organ and also expresses a range of steroid-metabolizing enzymes, including those of the cytochrome P450 family. While the liver is primarily involved in the catabolism of steroids, it also has the capacity for steroid transformations.

Adipose Tissue: Adipose tissue is a significant site of extra-gonadal estrogen production, particularly in postmenopausal women and men. nih.govbiorxiv.org Adipocytes express aromatase, which converts circulating androgens from the adrenal glands and gonads into estrogens. biorxiv.orgmdpi.com This process inherently involves the formation of this compound as an intermediate. The level of aromatase expression in adipose tissue is positively correlated with adiposity. biorxiv.org

Comparative Analysis of Biosynthetic Capacities Across Vertebrate Species

The fundamental pathway of steroidogenesis, including the aromatization of androgens, is highly conserved across vertebrates. nih.gov However, there are notable species-specific differences in the regulation and relative importance of different steroidogenic tissues.

For example, there are significant differences in adrenal androgen production between humans and mice. The human adrenal cortex produces substantial amounts of C19 steroids, which can be converted to more potent androgens and estrogens in peripheral tissues. nih.govmdpi.com In contrast, the mouse adrenal is often not considered a major androgen-producing organ due to the early silencing of the CYP17A1 gene, which is crucial for androgen synthesis. mdpi.com

In teleost fish, two distinct aromatase genes, cyp19a1a (ovarian) and cyp19a1b (brain), have been identified, highlighting a gene duplication event and subsequent specialization of function in this vertebrate lineage. This is in contrast to mammals, which have a single CYP19A1 gene. The differential expression and regulation of these isoforms in fish underscore the evolutionary adaptations in the control of estrogen and, by extension, this compound synthesis.

SpeciesPrimary Tissues of this compound SynthesisKey Regulatory HormonesNotable Features
Human Testes, Ovaries, Adrenal Glands, Adipose Tissue, Brain nih.govnih.govmdpi.comLH, FSH, ACTH nih.govnih.govSignificant adrenal androgen production serving as precursors. nih.gov
Mouse Testes, Ovaries, Brain, Adipose Tissue nih.govmdpi.comLH, FSHLimited adrenal androgen synthesis due to Cyp17a1 silencing. mdpi.com
Porcine Testes (Leydig cells) nih.govLHDemonstrated in vitro and in vivo secretion from Leydig cells. nih.gov
Bovine Adrenal Glands, Ovaries nih.govnih.govACTH, LH, FSHAromatase is glycosylated. nih.gov
Equine Ovaries, Placenta nih.govLH, FSHAromatase is glycosylated. nih.gov
Teleost Fish Ovaries, Brain nih.govGonadotropinsTwo distinct aromatase genes (cyp19a1a and cyp19a1b).

This comparative view illustrates both the conserved nature of the enzymatic machinery for this compound synthesis and the diverse regulatory strategies that have evolved across different vertebrate species.

Metabolism and Further Biotransformations of 19 Hydroxytestosterone

Enzymatic Conversion to Other Steroid Metabolites

The biotransformation of 19-hydroxytestosterone is a highly regulated process involving several key enzymatic reactions. These reactions are responsible for its conversion into other biologically active steroids, highlighting its role as a pivotal junction in the steroidogenic cascade.

Oxidation of this compound to 19-Oxotestosterone (B1253416)

The initial and crucial step in the further metabolism of this compound is its oxidation to 19-oxotestosterone. bio-rad.commdpi.com This reaction is a fundamental part of the aromatization process, which ultimately converts androgens into estrogens. bio-rad.com The enzyme responsible for this conversion is aromatase (cytochrome P450 19A1), the same enzyme that initiates the formation of this compound from testosterone (B1683101). bio-rad.comnih.gov This oxidation step is NAD-dependent and can be competitively inhibited by substances like ethanol, which also utilize NAD-dependent dehydrogenases for their metabolism. mdpi.com The conversion of the 19-hydroxy group to a 19-oxo (aldehyde) group is an essential prerequisite for the subsequent cleavage of the C10-C19 bond and the aromatization of the A-ring. nih.govresearchgate.net

Subsequent Conversion to Aromatic Estrogens (e.g., Estradiol)

Following its oxidation to 19-oxotestosterone, the steroid molecule is primed for aromatization. The aromatase enzyme complex catalyzes the final steps of this conversion, leading to the formation of estradiol (B170435). bio-rad.comnih.gov This process involves the cleavage of the bond between carbon 10 and carbon 19, resulting in the loss of the C19 carbon as formic acid and the characteristic aromatization of the A-ring. nih.gov The direct conversion of this compound to estradiol has been demonstrated in human ovarian microsomes, confirming its role as an intermediary metabolite in estrogen biosynthesis. nih.gov

The aromatization of 19-oxoandrogens, including the testosterone-derived 19-oxotestosterone, involves specific stereochemical transformations. Studies using isotopically labeled substrates have revealed that the removal of a hydrogen atom from the C-2 position of the steroid nucleus is a key part of the process. Interestingly, the stereoselectivity of this hydrogen loss differs depending on the substrate. For instance, the aromatization of 19-oxotestosterone shows a different ratio of 2β-H to 2α-H loss compared to the aromatization of 19-oxoandrostenedione. nih.gov This substrate-dependent stereoselectivity suggests a direct role for an active-site base within the aromatase enzyme in the hydrogen removal process. nih.gov

In the context of estriol (B74026) biosynthesis, 19-hydroxylated intermediates play a crucial role. The conversion of 16α,19-dihydroxytestosterone to estriol has been shown to proceed through a 19-oxo intermediate. rsc.org The enzymatic steps involved, from the hydroxylation of the 19-methyl group to the formation of the 19-oxo derivative and the final aromatization, are analogous to the biosynthesis of estradiol from testosterone. rsc.org This highlights a conserved mechanism in the biosynthesis of different estrogens, where 19-hydroxylation is a common and essential step.

Formation of 19-Norsteroids from 19-Hydroxylated Precursors

An alternative metabolic fate for 19-hydroxylated androgens is their conversion to 19-norsteroids. These compounds lack the C-19 methyl group. The formation of 19-norsteroids can occur through the enzymatic processing of 19-hydroxysteroids. google.com For example, 19-hydroxy-3-keto-Δ4-steroids can be converted to the corresponding 19-nor-3,5-diene-3-amine, which is then hydrolyzed to form the 19-nor-3-keto-Δ4-steroid. google.com The presence of 19-nortestosterone has been reported in various tissues, and it is considered a minor metabolite. nih.gov Its formation from C19 aromatizable androgens may share a common or overlapping pathway with estrogen synthesis, often mediated by cytochrome P-450 dependent enzymes. bioscientifica.com

Catabolic Pathways and Inactivation

The biological activity of steroid hormones is tightly regulated by their synthesis and inactivation. The catabolism of androgens and estrogens, including metabolites like this compound, primarily occurs in the liver, with some activity in the kidneys. smpdb.ca The main goal of these catabolic pathways is to convert the steroid molecules into more water-soluble (hydrophilic) forms to facilitate their elimination from the body, primarily through urine. smpdb.cawho.int This is often achieved through oxidation of hydroxyl groups and conjugation with glucuronic acid or sulfate. smpdb.ca This inactivation process is crucial for maintaining a stable level of active hormones in the bloodstream. smpdb.ca

PrecursorEnzymeProduct
This compoundAromatase (CYP19A1) / ADH19-Oxotestosterone
19-OxotestosteroneAromatase (CYP19A1)Estradiol
19-Hydroxy-3-keto-Δ4-steroidSecondary Amine / Hydrolysis19-Nor-3-keto-Δ4-steroid
TestosteroneAromatase (CYP19A1)This compound

Reductive and Oxidative Metabolisms of the Steroid Nucleus

Once formed, the this compound molecule is subject to further metabolism, with the liver being a primary site for these transformations. who.int The enzymatic reactions involved are largely reductive, although oxidative pathways also exist. who.intnih.gov Key enzymes in this process belong to the hydroxysteroid dehydrogenase (HSD) and aldo-keto reductase (AKR) superfamilies, which catalyze the interconversion of hydroxy and keto groups at various positions on the steroid nucleus. nih.govnih.gov

These reactions are critical in modulating steroid activity. For instance, the 17β-hydroxyl group, which is essential for high-affinity binding to the androgen receptor, can be oxidized, leading to a significant decrease in androgenic potency. glowm.com Conversely, reductive enzymes can convert other steroids into more potent forms. The direction of these reactions—whether oxidative or reductive—is often dependent on the specific enzyme isoform present in the tissue and the cellular redox state, determined by the availability of cofactors like NAD+/NADH and NADP+/NADPH. nih.govscielo.br

Table 1: Key Enzymes in Steroid Metabolism

Enzyme Family General Function Relevance to this compound
Cytochrome P450 (CYP) Catalyze oxidative reactions, including hydroxylations. CYP19A1 (Aromatase) produces this compound from testosterone. oncohemakey.com Parent compound formation.
Hydroxysteroid Dehydrogenases (HSDs) Interconvert hydroxyl and keto groups on the steroid nucleus, modulating biological activity. nih.govscielo.br Further metabolism of the steroid core.
Aldo-Keto Reductases (AKRs) A superfamily that includes some HSDs, primarily involved in reductive metabolism. nih.gov Inactivation or transformation of the steroid.
UDP-Glucuronosyltransferases (UGTs) Catalyze glucuronidation, a major conjugation reaction. researchgate.netoup.com Increases water solubility for excretion.

Conjugation Reactions (e.g., Glucuronidation, Sulfation) of 19-Hydroxylated Steroids

To facilitate elimination from the body, steroids and their metabolites undergo Phase II conjugation reactions. slideshare.net These processes increase the water solubility of lipophilic steroid molecules, preparing them for renal excretion. nih.gov The primary conjugation reactions for steroids are glucuronidation and sulfation. researchgate.netnih.gov

Glucuronidation: This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). oup.com UGTs transfer a glucuronic acid moiety to hydroxyl groups on the steroid. researchgate.net For steroidal hormones, glucuronidation can occur at different positions, with the 17β-hydroxyl group being a known site for this conjugation. oup.com

Sulfation: Catalyzed by cytosolic sulfotransferase (SULT) enzymes, sulfation involves the transfer of a sulfonate group (SO₃⁻) to a hydroxyl group. oup.com This reaction is particularly common for phenolic hydroxyl groups but also occurs at other positions on the steroid nucleus. nih.gov Specifically, 17β-hydroxyl groups of C19 steroids are known targets for sulfation by enzymes such as SULT2A2. nih.gov These conjugation reactions generally render the steroid biologically inactive and facilitate its transport and excretion. nih.gov

Distribution and Turnover of this compound and its Metabolites in Biological Systems

The influence and metabolic fate of this compound are intrinsically linked to its distribution throughout the body and its turnover rate within various tissues.

Dissociation and Accumulation of 19-Hydroxylated Intermediates

This compound is a crucial, yet transient, intermediate in the three-step enzymatic reaction by which aromatase (CYP19A1) converts androgens like testosterone into estrogens like estradiol. nih.govnih.gov The aromatase reaction first produces this compound, which is then oxidized to 19-oxotestosterone before the final aromatization step. nih.govoup.com

Kinetic studies and reconstitution assays have revealed that the aromatase enzyme has a "distributive-dissociative" nature. nih.govoup.com This means that the 19-hydroxylated intermediates are not obligately retained in the enzyme's active site for the entire reaction sequence. Instead, they can be released from the enzyme complex. nih.govoup.com Consequently, this compound and its related metabolite, 19-hydroxyandrostenedione, are not merely short-lived intermediates but can dissociate and accumulate in various tissues. nih.govresearchgate.netnih.gov The detectable presence of these 19-hydroxy steroids has been documented in a range of biological systems, suggesting they may function as active metabolites themselves. nih.gov

Table 2: Documented Presence of 19-Hydroxy Steroids in Biological Systems

Tissue / System Significance References
Brain Potential role in processes like brain differentiation. nih.govoup.comresearchgate.net
Ovaries Produced in parallel with estrogens in granulosa cells. nih.govnih.gov
Testes Detected in testicular vein blood; may have a role in sperm motility. nih.govnih.gov
Adrenal Glands Identified as a site of 19-hydroxy steroid presence. nih.govresearchgate.net
Prostate Cancer Cells Release of 19-hydroxyandrostenedione has been measured. nih.govresearchgate.net

Inter-organ Metabolism and Steroid Shuttle Mechanisms

This transport system acts as a shuttle, delivering steroid precursors to peripheral target tissues. nih.gov Upon arrival, the steroid dissociates from its transport protein and diffuses into the cell. cambridge.org Inside the cell, tissue-specific enzymes can metabolize the precursor into various active or inactive forms. nih.gov For example, a tissue with high aromatase activity can take up testosterone and locally produce this compound and subsequently estradiol. cambridge.org

This inter-organ network ensures that steroid action can be finely tuned at a local level. The liver and kidneys play a crucial role in this system by taking up circulating steroids and their metabolites, performing final inactivation steps (like conjugation), and facilitating their excretion. nih.gov Therefore, the distribution and turnover of this compound are governed by this dynamic shuttle, which involves its production, release, transport, peripheral uptake, and eventual clearance.

Biological Roles and Molecular Interactions of 19 Hydroxytestosterone Excluding Clinical Outcomes

Modulatory Effects on Steroidogenic Enzymes

19-Hydroxytestosterone is a pivotal intermediate in the biosynthesis of estrogens from androgens, a process catalyzed by the enzyme aromatase (CYP19A1). The conversion of testosterone (B1683101) to estradiol (B170435) is not a single-step reaction but a multi-step process involving successive hydroxylations of the C19 methyl group of the androgen substrate.

The established sequence of this enzymatic reaction is as follows:

First Hydroxylation: Testosterone is hydroxylated at the C19 position to form this compound.

Second Hydroxylation: this compound is further hydroxylated to produce 19-oxotestosterone (B1253416).

Aromatization: The final step involves the cleavage of the C10-C19 bond and subsequent aromatization of the A-ring to form estradiol.

Research has demonstrated that this compound is not merely a transient, enzyme-bound intermediate. The aromatase reaction is characterized as having a "distributive-dissociative" nature. This means that the 19-hydroxylated intermediates, including this compound, can be released from the enzyme's active site before the reaction sequence is completed. This release allows this compound to be detected as a distinct product of microsomal enzymes and suggests it may have its own biological functions before being converted to estradiol or other metabolites.

Studies using human ovarian microsomes have confirmed this pathway. When testosterone was used as the substrate, both this compound and estradiol were identified as products. Furthermore, when this compound itself was supplied as the substrate, its direct conversion to estradiol was demonstrated, confirming its role as a direct precursor in the final stage of aromatization.

While this compound is fundamentally linked to the steroidogenic cascade, which involves a variety of hydroxysteroid dehydrogenase (HSD) enzymes, its direct modulatory role (i.e., as an inhibitor or activator) on these enzymes is not extensively documented in scientific literature. The primary focus of research has been on its role as a substrate for aromatase.

The steroidogenic pathway relies on several key HSDs for the synthesis of testosterone itself:

3β-hydroxysteroid dehydrogenase (3β-HSD): This enzyme is crucial for converting pregnenolone (B344588) and dehydroepiandrosterone (B1670201) (DHEA) into their respective downstream hormones, progesterone (B1679170) and androstenedione (B190577).

17β-hydroxysteroid dehydrogenase (17β-HSD): This family of enzymes catalyzes the interconversion of androgens and estrogens with varying potencies. For instance, 17β-HSD type 3 is pivotal in the testes for converting androstenedione into the more potent androgen, testosterone nih.gov.

Although this compound is produced within this complex enzymatic environment, current research has not established it as a significant regulator of HSD activity. Its primary characterized interaction remains its role as a substrate and intermediate product within the aromatase enzyme complex.

In Vitro Receptor Binding Studies

Quantitative data on the specific binding affinity of this compound for the androgen receptor (AR) is limited in the available literature. However, the affinity of structurally related androgens provides context for its potential interactions. The androgen receptor is a ligand-activated nuclear receptor that mediates the biological effects of androgens like testosterone and its more potent metabolite, dihydrotestosterone (B1667394) (DHT). The binding affinity of these compounds is typically measured by their half-maximal inhibitory concentration (IC50) or equilibrium dissociation constant (Ki).

For comparison, the binding affinities of key androgens to the androgen receptor are presented below.

CompoundReceptorAffinity MeasurementValue (nM)Reference
Dihydrotestosterone (DHT)Hamster Prostate ARIC503.2 nih.gov
Dihydrotestosterone (DHT)Rat ARIC502.31 guidetopharmacology.org
TestosteroneRat Seminal Vesicle ARLower affinity than DHT
This compoundAndrogen ReceptorSpecific quantitative data not available in cited literature

Given its structural similarity to testosterone, this compound is presumed to have some affinity for the androgen receptor, but its potency and whether it acts as an agonist or antagonist have not been fully characterized.

Similar to the androgen receptor, specific in vitro binding data for this compound to the estrogen receptors (ERα and ERβ) are not well-defined in the literature. The primary estrogenic effects in the testosterone-to-estradiol pathway are mediated by the final product, estradiol, which binds with high affinity to estrogen receptors. The acquisition of estrogenic properties typically requires the aromatization of the A-ring of the steroid, a feature that this compound lacks. Therefore, it is not expected to be a potent estrogen receptor ligand.

While interactions with classic steroid nuclear receptors are not well-documented, a significant body of research has identified a specific interaction between a closely related C19 steroid, 19-hydroxyandrostenedione (the 19-hydroxylated metabolite of androstenedione), and a membrane receptor.

Olfactory Receptor OR51E2: Studies have identified 19-hydroxyandrostenedione as a potent agonist for the olfactory receptor OR51E2 nih.govresearchgate.netduke.edubiorxiv.org. This receptor, also known as Prostate-Specific G-Protein Coupled Receptor (PSGR), is ectopically expressed at high levels in prostate cancer cells nih.govbiorxiv.org.

Key findings from these in vitro studies include:

Agonist Identification: Through screening of over 2,500 metabolites, 19-hydroxyandrostenedione was validated as a potent agonist for the human OR51E2 receptor nih.govbiorxiv.org.

Cellular Effects: Activation of OR51E2 in prostate cancer cell lines (LNCaP) by 19-hydroxyandrostenedione was shown to decrease cell viability, induce cell cycle arrest, and increase the expression of neuronal markers nih.govbiorxiv.org.

Neuroendocrine Trans-differentiation: The observed changes suggest that agonist activation of OR51E2 induces a shift towards a neuroendocrine phenotype, which is a characteristic associated with advanced and treatment-resistant prostate cancer nih.govduke.edubiorxiv.org.

These findings reveal a novel signaling role for 19-hydroxylated androgens that is independent of traditional nuclear androgen or estrogen receptors, instead operating through a G-protein coupled membrane receptor.

CompoundReceptorReceptor TypeObserved InteractionReference
19-HydroxyandrostenedioneOR51E2 (PSGR)Membrane (GPCR)Potent Agonist nih.govresearchgate.netbiorxiv.org

Mechanistic Studies on Cellular Signaling Pathways (Non-Clinical)

Intracellular Effects on Cell Proliferation and Metabolism (e.g., in research cell lines)

Research focusing specifically on the direct intracellular effects of this compound on cell proliferation and metabolism is limited. The majority of available scientific literature characterizes this compound primarily as an intermediary metabolite in the aromatization pathway, where androgens like testosterone are converted into estrogens.

In studies utilizing microsomes from human corpus luteum, this compound (19-OHT) has been identified as a product when testosterone is used as the substrate. Conversely, when 19-OHT itself is supplied as the substrate, it is efficiently converted to estradiol nih.gov. This suggests that in these cellular systems, 19-OHT is readily metabolized and may not accumulate to levels that would exert independent, sustained effects on cellular machinery governing proliferation or metabolism nih.gov. While its precursor, testosterone, has been shown to influence cell proliferation in various cell lines researchgate.netmdpi.com, direct evidence detailing similar actions for this compound is not extensively documented. Its primary role appears to be that of a transient intermediate in the biosynthesis of estradiol nih.govscite.ai.

Table 1: Role of this compound in In Vitro Steroid Metabolism

Experimental System Substrate Observed Product(s) Implication for this compound
Human Corpus Luteum Microsomes Testosterone This compound, Estradiol Intermediate in the aromatization pathway
Human Corpus Luteum Microsomes This compound Estradiol Serves as a direct precursor for estradiol synthesis

Role in Non-Human Biological Processes (e.g., Reproductive Physiology in Animal Models)

In non-human biological systems, this compound has been identified as a secretory product of testicular cells and is implicated in male reproductive physiology.

Studies in animal models have detected both this compound (19-OH T) and its counterpart, 19-hydroxyandrostenedione (19-OH AD), in testicular vein blood, suggesting a potential role in sperm function nih.gov. Research involving porcine Leydig cells has demonstrated their capacity to secrete this compound both in vitro (in cell culture) and in vivo nih.gov.

The functional significance of this secretion is linked to sperm motility. It is proposed that this compound originating from the testes may directly contribute to the motility of spermatozoa nih.gov. A related mechanism has been suggested for 19-OH AD, which acts as a potent agonist for the olfactory receptor OR51E2, a receptor found on spermatozoa. The activation of this receptor is thought to be a contributing factor to sperm motility and potentially chemotaxis (the directed movement of sperm towards the egg) nih.gov. Given their structural similarity and co-secretion, it is plausible that this compound plays a role in these critical reproductive processes in certain animal species.

Table 2: Research Findings on this compound in Animal Reproductive Physiology

Animal Model/System Key Finding Potential Biological Role
Porcine Leydig Cells (in vitro & in vivo) Secretion of this compound confirmed. Endogenous production within the testes.
General Animal Models Detected in testicular vein blood. Suggests a physiological role in male reproduction.
General Animal Models (by association with 19-OH AD) Implicated in sperm function. Potential contribution to sperm motility and chemotaxis.

Advanced Analytical Methodologies for Detection and Quantification of 19 Hydroxytestosterone

Mass Spectrometry-Based Techniques

Mass spectrometry, coupled with chromatographic separation, provides a powerful platform for the definitive identification and quantification of 19-hydroxytestosterone. These techniques are favored for their high specificity, which minimizes interference from other structurally similar steroids, and their exceptional sensitivity, enabling the measurement of trace-level concentrations. nih.govnih.gov Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely employed, each with its own set of advantages for steroid analysis. nih.govnih.gov

Gas chromatography-mass spectrometry, particularly tandem mass spectrometry (GC-MS/MS), is a well-established and robust technique for the analysis of steroid hormones, including hydroxylated metabolites of testosterone (B1683101). diva-portal.orgnih.gov This method offers high chromatographic resolution and specificity. restek.com However, due to the low volatility of steroids like this compound, a crucial sample preparation step known as derivatization is necessary to make them suitable for GC analysis. nih.govnih.govdiva-portal.org

Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound, improving its chromatographic behavior and mass spectrometric response. nih.gov For hydroxylated steroids such as this compound, this step is essential for successful GC-MS analysis. diva-portal.org

Common derivatization strategies for steroids include:

Silylation: This is one of the most prevalent techniques for derivatizing steroids. diva-portal.org It involves the substitution of active hydrogens in hydroxyl and keto groups with a trimethylsilyl (TMS) group. youtube.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), trimethylsilylimidazole (TMSI), and trimethylchlorosilane (TMCS) are frequently used, sometimes in combination, to achieve efficient derivatization. diva-portal.org

Methoximation: To prevent the formation of multiple derivatives from keto groups due to tautomerization, a methoximation step is often performed prior to silylation. diva-portal.orgyoutube.com This involves reacting the ketone groups with reagents like methoxylamine HCl to form stable oximes. restek.comyoutube.com

The choice of derivatization reagent and reaction conditions is optimized to ensure complete conversion of the analyte, thereby enhancing the sensitivity and reproducibility of the assay. diva-portal.org

Derivatization StrategyTarget Functional Group(s)Common ReagentsPurpose
SilylationHydroxyl (-OH), Keto (=O)MSTFA, BSTFA, TMSI, TMCSIncreases volatility and thermal stability.
MethoximationKeto (=O)Methoxylamine HClPrevents tautomerization and formation of multiple derivatives.

Once the derivatized this compound is introduced into the mass spectrometer, it is ionized before mass analysis. The two most common ionization techniques in GC-MS are Electron Ionization (EI) and Chemical Ionization (CI). libretexts.org

Electron Ionization (EI): This is a "hard" ionization technique where the sample molecules are bombarded with high-energy electrons (typically 70 eV). libretexts.org This process leads to the formation of a molecular ion and extensive fragmentation, creating a characteristic mass spectrum that can be used as a fingerprint for identification. nih.gov While rich in structural information, the molecular ion may be of low abundance or absent for some steroid derivatives. nih.gov

Chemical Ionization (CI): This is a "softer" ionization method that results in less fragmentation and a more abundant protonated molecule or adduct ion. libretexts.orgacdlabs.com In CI, a reagent gas (e.g., methane or ammonia) is first ionized by electrons. nih.govacdlabs.com These reagent gas ions then react with the analyte molecules in the gas phase to produce analyte ions. acdlabs.com Positive Chemical Ionization (PCI) with ammonia, for instance, can produce abundant molecular ions for steroid acetates, which is beneficial for quantitative analysis. umich.edu The choice between EI and CI depends on whether detailed structural information (EI) or high sensitivity for quantification of the molecular ion (CI) is the primary goal. nih.gov

Ionization TechniquePrincipleFragmentationPrimary Application
Electron Ionization (EI)Bombardment with high-energy electrons.Extensive ("Hard" Ionization)Structural elucidation and compound identification.
Chemical Ionization (CI)Ion-molecule reactions with a reagent gas.Minimal ("Soft" Ionization)Sensitive quantification, determination of molecular weight.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a dominant technique for steroid analysis in clinical and research settings. nih.govnih.gov A key advantage of LC-MS is that derivatization is often not required, simplifying sample preparation. nih.govnih.gov This method is highly suitable for the simultaneous measurement of multiple steroid hormones and their metabolites, including this compound, in complex biological fluids like serum and urine. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is an increasingly utilized alternative to traditional tandem mass spectrometry (MS/MS) for steroid analysis. nih.gov HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide highly accurate mass measurements (typically to within 0.001 atomic mass units). researchgate.netresearchgate.net This high mass accuracy allows for the determination of the elemental composition of an ion, which greatly enhances the confidence in compound identification. researchgate.net

HRMS can be operated in full-scan mode to acquire data for all ions within a specified mass range, enabling both targeted quantification and untargeted screening of metabolites. nih.govnih.gov Studies have shown that the quantitative performance of modern LC-HRMS instruments is comparable to that of LC-MS/MS for steroid analysis, making it a powerful tool for comprehensive steroid profiling. nih.govnih.gov

The interface between the liquid chromatograph and the mass spectrometer is the ion source, which converts the analyte molecules from the liquid phase into gas-phase ions. For steroid analysis, the most common atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). uky.edu

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile compounds. libretexts.orgacdlabs.com It generates ions by applying a high voltage to a liquid to create an aerosol. acdlabs.com For steroids, ESI typically produces protonated molecules [M+H]+ in positive ion mode. nih.gov The ionization efficiency in ESI can be influenced by the mobile phase composition, and additives like formic acid or ammonium formate are often used to promote the formation of protonated ions. nih.govbham.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound and Metabolites

Sample Preparation and Purification Strategies

Effective sample preparation is a critical step to remove interfering substances from complex biological matrices and to concentrate the analyte, thereby enhancing the sensitivity and reliability of the subsequent analysis. The choice of extraction and purification strategy depends on the nature of the biological matrix and the analytical technique to be employed.

The isolation of this compound from diverse biological samples necessitates robust extraction methodologies to ensure high recovery and sample purity. Commonly employed techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

For tissue samples , such as those from the testes or adrenal glands, homogenization is the initial step to disrupt the cellular structure and release the steroids. This is often performed in a buffered solution, and the homogenate is then subjected to extraction. A common approach involves organic solvent extraction, where a water-immiscible solvent like diethyl ether or a mixture of hexane and ethyl acetate is used to partition the lipophilic steroids from the aqueous phase.

In the context of microsomes , which are vesicles of endoplasmic reticulum used in in-vitro metabolism studies, the extraction of this compound and other metabolites is typically achieved by adding an organic solvent to the incubation mixture to precipitate proteins and extract the steroids.

For cell culture media , which is a less complex matrix compared to tissues, direct extraction is often feasible. Solid-phase extraction (SPE) is a widely used technique where the sample is passed through a cartridge containing a solid adsorbent. The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a suitable solvent. For steroid analysis from aqueous media, C18 cartridges are commonly used due to their hydrophobic nature, which effectively retains steroids. Alternatively, LLE can also be applied to cell culture media.

Following initial extraction, further purification is often necessary to remove co-extracted lipids and other interfering compounds. Chromatographic techniques are central to this clean-up process, providing high-resolution separation of this compound from other structurally related steroids.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and purification of steroid metabolites. Reversed-phase HPLC, using columns such as C18, is frequently employed. The separation is achieved by optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol. Gradient elution, where the solvent composition is changed over time, allows for the effective separation of a wide range of steroids with different polarities.

Gas Chromatography-Mass Spectrometry (GC-MS) is another highly specific and sensitive technique. However, due to the low volatility of steroids, derivatization is required prior to analysis. This process involves chemically modifying the steroid molecule to increase its volatility and thermal stability. Common derivatization reagents for steroids include silylating agents that target hydroxyl groups. The derivatized sample is then introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column before being detected by the mass spectrometer.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a preferred method for steroid analysis due to its high sensitivity, specificity, and throughput. UPLC utilizes smaller particle sizes in the stationary phase, resulting in higher resolution and faster analysis times compared to traditional HPLC. The coupling with tandem mass spectrometry allows for highly selective detection and quantification based on the specific mass-to-charge ratio of the parent ion and its fragments.

Method Validation and Performance Characteristics

The validation of analytical methods is essential to ensure the reliability and accuracy of the obtained results. Key performance characteristics that are evaluated include sensitivity, specificity, limits of detection and quantification, reproducibility, and accuracy.

Sensitivity refers to the ability of an analytical method to detect small amounts of the analyte. In the context of this compound, high sensitivity is crucial due to its low physiological concentrations. UPLC-MS/MS methods generally offer the highest sensitivity for steroid analysis.

Specificity is the ability of a method to distinguish the analyte from other components in the sample, particularly from structurally similar steroids. While immunoassays can suffer from cross-reactivity with other steroids, chromatographic methods, especially when coupled with mass spectrometry, provide excellent specificity. For instance, a testosterone immunoassay showed a 14.6% cross-reactivity with this compound, which could lead to inaccurate measurements if both compounds are present in the sample. rndsystems.com

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the method, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. For steroid analysis using advanced techniques like UPLC-MS/MS, LODs and LOQs in the low picogram per milliliter (pg/mL) range are often achievable.

ParameterDescriptionTypical Values for Steroid Analysis
Sensitivity Ability to detect small amounts of the analyte.High, especially with UPLC-MS/MS.
Specificity Ability to differentiate the analyte from other compounds.High with chromatography-mass spectrometry; immunoassays may have cross-reactivity.
LOD Lowest detectable concentration.Can be in the low pg/mL range with UPLC-MS/MS.
LOQ Lowest quantifiable concentration with accuracy and precision.Can be in the low pg/mL range with UPLC-MS/MS.

Reproducibility refers to the closeness of agreement between the results of measurements of the same analyte carried out under changed conditions of measurement. This is often assessed by determining the intra-assay (within-run) and inter-assay (between-run) precision, which are typically expressed as the coefficient of variation (%CV). For bioanalytical methods, intra-assay and inter-assay %CVs of less than 15% are generally considered acceptable. salimetrics.com

Accuracy is the closeness of the mean of a set of results to the true value. It is often evaluated by performing recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the added analyte that is measured is calculated. Recovery values between 85% and 115% are generally considered acceptable for bioanalytical methods.

Performance CharacteristicDescriptionAcceptable Range in Bioanalysis
Intra-assay Precision (%CV) Variation within the same analytical run.<15%
Inter-assay Precision (%CV) Variation between different analytical runs.<15%
Accuracy (% Recovery) Closeness of the measured value to the true value.85-115%

Isotope-Dilution Mass Spectrometry (ID-MS) is considered the gold standard for the absolute quantification of small molecules, including steroids. This technique involves the addition of a known amount of a stable isotope-labeled internal standard of the analyte to the sample at the beginning of the analytical process. The labeled standard is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (e.g., ¹³C, ²H).

Because the internal standard and the analyte behave identically during extraction, purification, and ionization, any sample loss or variation in ionization efficiency will affect both compounds equally. The concentration of the endogenous analyte is then determined by measuring the ratio of the signal from the unlabeled analyte to that of the labeled internal standard. This approach corrects for variations in sample preparation and matrix effects, leading to highly accurate and precise measurements. ID-MS methods, particularly those using GC-MS or LC-MS/MS, are considered definitive methods in clinical chemistry for steroid hormone analysis. elsevierpure.comnih.govsemanticscholar.org

Emerging Analytical Technologies for Steroid Metabolomics Research

The field of steroid analysis is continually evolving, with new technologies offering enhanced capabilities for comprehensive steroid profiling, often referred to as steroidomics. These advancements are crucial for understanding the complex interplay of steroid metabolism in various physiological and pathological states.

One of the key emerging technologies is the use of Ultra-Performance Liquid Chromatography (UPLC) , which utilizes smaller particle sizes in the stationary phase to achieve higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. nih.gov This improved chromatographic separation is particularly valuable for resolving isomeric steroids that are difficult to distinguish by mass spectrometry alone. UPLC has been successfully used to assess changes in steroid profiles, including 19-hydroxyandrostenedione, from boar testis tissue. nih.gov

High-Resolution Mass Spectrometry (HRMS) is another significant advancement. Unlike triple quadrupole mass spectrometers that are typically used for quantitative analysis, HRMS instruments (such as Time-of-Flight or Orbitrap analyzers) provide highly accurate mass measurements. researchgate.net This capability allows for untargeted compound identification, which can help in the discovery of new or unexpected steroid metabolites relevant to clinical research without needing a specific reference standard for each one. researchgate.net

Furthermore, innovations in sample preparation continue to streamline and improve analytical workflows. Solid-phase analytical derivatization (SPAD) is a hybrid technique that combines sample clean-up, preconcentration, and derivatization into a single step. researchgate.net This approach can accelerate the process compared to traditional solution-based derivatization, enhancing efficiency. researchgate.net

The combination of these advanced separation, detection, and preparation techniques provides a powerful toolkit for steroid metabolomics research, enabling a more detailed and accurate picture of the steroid landscape in biological systems.

Chemical Synthesis and Derivatization for Research Purposes

Strategies for Total Synthesis of 19-Hydroxytestosterone

While the de novo total synthesis of this compound itself is not commonly reported, sophisticated total synthesis strategies have been developed for more complex, polyhydroxylated steroids where C19-hydroxylation is a key structural feature. These methods illustrate how the C19-hydroxy steroidal core can be constructed from simple, non-steroidal starting materials.

A primary challenge in steroid synthesis is the stereocontrolled introduction of multiple functional groups onto the tetracyclic core. One successful approach for creating C19-hydroxylated steroids involves an "unsaturation-functionalization" strategy. nih.gov This method begins with a simple, achiral building block like the Hajos-Parrish ketone, which is used to construct the C and D rings of the steroid. A key step is an asymmetric dearomative cyclization, which can establish the C19-hydroxy unsaturated steroidal skeleton in just a few steps. nih.gov Subsequent reactions, including directed hydrogenations, epoxidations, and reductions, are used to install the remaining hydroxyl groups and saturate the ring system with high stereochemical control. nih.gov This type of multi-step synthesis, while complex, has enabled the total synthesis of intricate natural products like 19-hydroxysarmentogenin (B1257607) and ouabagenin, providing versatile platforms for creating new therapeutic agents. nih.govacs.orgacs.org

Key Features of Total Synthesis for C19-Hydroxylated Steroids:

Convergent Approach: Assembling complex molecules from smaller, pre-functionalized fragments. acs.org

Asymmetric Catalysis: Using chiral catalysts to create specific stereoisomers from simple starting materials. nih.gov

Key Reactions: Enantioselective organocatalytic oxidation, Michael additions, and aldol (B89426) cyclizations are employed to build the steroid core. acs.org

These total synthesis routes are not typically used for the bulk production of this compound due to their length and cost. Instead, their value lies in providing access to complex and novel steroid analogs that are inaccessible through other means, thereby advancing the study of highly oxygenated steroids. researchgate.net

Semisynthesis from Abundant Steroidal Precursors

Semisynthesis is a more direct and economically viable approach for producing this compound and related compounds. This strategy leverages the structural complexity of readily available and inexpensive steroidal precursors, such as dehydroepiandrosterone (B1670201) (DHEA), which is produced in large quantities by the adrenal glands. semanticscholar.orgglowm.com The core steroidal nucleus is already formed, and the synthesis focuses on introducing the hydroxyl group at the C19 position and modifying other functional groups as needed.

The conversion of DHEA to this compound involves a series of well-established chemical reactions. For example, DHEA can be metabolized or chemically converted to androstenedione (B190577) or testosterone (B1683101). glowm.comgenome.jp These intermediates can then be hydroxylated at the C19 position. In one documented pathway, radiolabeled DHEA was perfused into an equine testicular artery and was shown to be metabolized into several products, including this compound and 19-hydroxyandrostenedione. osti.gov

Traditional chemical methods for introducing a hydroxyl group at the unactivated C19 methyl group can be challenging, often requiring harsh conditions and multi-step sequences with modest yields. nih.gov These routes may involve installing a functional group at a nearby position (e.g., C5 or C6) to direct oxidation to the C19 position. nih.gov Despite these challenges, semisynthesis remains the most practical method for obtaining research quantities of this compound from precursors like DHEA or testosterone.

Table 1: Common Steroidal Precursors for Semisynthesis

PrecursorTypical SourceRelevance to this compound Synthesis
Dehydroepiandrosterone (DHEA)Adrenal glands, chemical synthesisAn abundant C19 steroid that can be converted to testosterone and then hydroxylated. semanticscholar.orgosti.gov
AndrostenedioneAdrenal glands, gonads, conversion from DHEAA direct substrate for aromatase, which initiates its action via C19-hydroxylation. nih.gov It is a key intermediate in the synthesis pathway. glowm.com
TestosteroneGonads, conversion from androstenedioneA direct precursor that can be hydroxylated at the C19 position. acs.org
CortexoloneChemical synthesisAn effective substrate for chemoenzymatic C19-hydroxylation. nih.gov

Chemoenzymatic Synthesis Approaches for 19-Hydroxylated Steroids

Chemoenzymatic synthesis combines the precision of biocatalysis with the practicality of traditional organic chemistry to overcome significant synthetic hurdles. The hydroxylation of the C19 methyl group of the steroid core is a prime example where this approach excels. This position is sterically hindered and lacks activation, making selective chemical oxidation difficult. nih.gov

Researchers have identified specific enzymes, particularly cytochrome P450 monooxygenases (P450s), that can catalyze this transformation with remarkable efficiency and regioselectivity. A notable breakthrough involves the use of P450 enzymes from the fungus Thanatephorus cucumeris. nih.govresearchgate.net These enzymes have been harnessed in whole-cell biocatalytic systems to hydroxylate steroid precursors at the C19 position on a multi-gram scale. nih.gov

In one highly efficient method, cortexolone was identified as an excellent substrate. Using an optimized biocatalytic process, it was converted to 19-hydroxycortexolone with up to 80% efficiency. nih.gov This intermediate is highly valuable as it can be readily transformed into 19-hydroxyandrostenedione, a key precursor for 19-nor-steroidal drugs. nih.govnih.gov This chemoenzymatic strategy significantly shortens the synthetic route to various C19-hydroxylated steroids, achieving in just a few steps what would otherwise require lengthy and less efficient chemical processes. nih.gov

Advantages of Chemoenzymatic Synthesis:

High Selectivity: Enzymes can target specific positions (e.g., C19) without the need for protecting groups or directing groups. researchgate.net

Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near room temperature, avoiding harsh reagents.

Scalability: Whole-cell fermentation processes can be scaled up to produce gram-level quantities of the desired product. nih.gov

Efficiency: The number of synthetic steps is dramatically reduced compared to purely chemical methods. nih.gov

Synthesis of Isotopically Labeled this compound for Mechanistic and Tracer Studies

Isotopically labeled compounds are indispensable research tools for tracing metabolic pathways, quantifying endogenous analytes, and elucidating reaction mechanisms. The synthesis of labeled this compound, typically involving deuterium (B1214612) (²H or D) or carbon-13 (¹³C), allows it to be distinguished from its naturally occurring, unlabeled counterpart by mass spectrometry.

Several strategies have been developed to introduce isotopic labels into the steroid skeleton. For labeling the C19 methyl group, a total synthesis approach can be modified. For instance, in the synthesis of ent-testosterone (the unnatural enantiomer), a trideuterated methyl group (CD₃) was introduced using deuterated methyl iodide before the final closure of the A-ring. nih.gov This method efficiently produces 19,19,19-trideuterated steroids without adding extra steps to the established synthetic sequence. nih.gov Mass spectrometry analysis confirmed that the deuterium labels remained intact throughout the synthesis. nih.gov

Another powerful application is in metabolic tracer studies. In one study, deuterium-labeled dehydroepiandrosterone was synthesized and perfused into equine testicular tissue. osti.gov Using gas chromatography/mass spectrometry (GC-MS), researchers were able to track the metabolic fate of the labeled precursor and confirm its conversion into several downstream metabolites, including deuterium-labeled this compound and 19-hydroxyandrostenedione. osti.gov Such studies provide definitive evidence of specific metabolic pathways. Similarly, stable isotope-labeled versions of related compounds like 6β-hydroxytestosterone have been synthesized for use as internal standards in quantitative drug metabolism studies. nih.gov

Preparation of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies (as research tools)

The synthesis of analogs and derivatives of this compound is a cornerstone of medicinal chemistry and chemical biology, providing crucial tools for probing structure-activity relationships (SAR). By systematically modifying the structure of a parent compound and evaluating the biological activity of the resulting analogs, researchers can identify the chemical features essential for its function.

A major focus of SAR studies involving C19-hydroxylated steroids has been the investigation of aromatase, the enzyme responsible for converting androgens to estrogens, a process that proceeds via 19-hydroxylated intermediates. nih.govnih.gov To understand how substrates and inhibitors bind to the aromatase active site, scientists have synthesized a wide array of analogs. For example, derivatives of the aromatase inhibitor 5-androstene-4,17-dione, including its 19-hydroxy and 19-oxo forms, have been prepared to study their potential metabolic fate and inhibitory activity. nih.gov

SAR studies on other A,D-ring modified steroid analogs have revealed key structural requirements for aromatase inhibition. researchgate.net These studies have shown that while the C3-carbonyl group is not strictly essential, a certain degree of planarity in the A/B-ring junction is required for potent inhibition. researchgate.net Furthermore, modifying the D-ring, such as by expanding it to a six-membered δ-lactone, can significantly decrease inhibitory potency, indicating that the structure of the D-ring is critical for binding to the enzyme's active site. researchgate.net The synthesis and biological evaluation of these analogs provide a molecular-level understanding of enzyme-ligand interactions, which is vital for the rational design of more potent and selective drugs. frontiersin.orguc.pt

Future Directions in 19 Hydroxytestosterone Research

Elucidating Undiscovered Enzymatic Pathways and Cofactors

The primary route for 19-hydroxytestosterone synthesis is through the action of aromatase (CYP19A1). nih.gov However, the potential for other enzymatic pathways remains an area of active investigation. Future research will likely focus on identifying novel enzymes capable of 19-hydroxylating androgens. This could involve screening microbial enzymes, as many bacterial cytochrome P450 enzymes have demonstrated the ability to hydroxylate various steroids. jmb.or.krmdpi.com

Key research questions in this area include:

Are there alternative enzymes in human tissues that can produce this compound?

What are the specific cofactors required for these potential alternative pathways? While NADPH is a known cofactor for aromatase, other enzymes may utilize different molecules like NADH. jst.go.jpscielo.br

Could variations in the expression or activity of undiscovered enzymes or their cofactors explain individual differences in steroid metabolism and disease susceptibility?

A deeper understanding of the complete enzymatic landscape of this compound production will provide a more comprehensive picture of its regulation and physiological significance.

Advanced Structural Biology of 19-Hydroxylating Enzymes and Ligand Complexes

The three-dimensional structure of enzymes that produce this compound, primarily aromatase (CYP19A1), is crucial for understanding their function. While structures of aromatase complexed with substrates and inhibitors have been determined, future research will benefit from higher-resolution structures and the characterization of more dynamic states of the enzyme. nih.gov

Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and time-resolved crystallography, can provide unprecedented insights into:

Enzyme Flexibility: How the enzyme changes its shape to accommodate substrates like testosterone (B1683101) and release products like this compound. Some cytochrome P450 enzymes are known to be highly flexible, while others are more rigid. nih.gov

Ligand Binding: The precise interactions between testosterone and the active site of the enzyme. pnas.org Understanding these interactions at an atomic level is key to designing specific inhibitors.

Allosteric Regulation: The potential for molecules to bind to sites on the enzyme other than the active site and modulate its activity. Some cytochrome P450 enzymes exhibit this type of regulation. pnas.orgmdpi.com

Investigating the structural basis for the interaction of 19-hydroxylating enzymes with their substrates will be instrumental in developing targeted therapeutic strategies.

Development of Novel Research Probes and Inhibitors Targeting 19-Hydroxylation

To further probe the biological roles of this compound, the development of new molecular tools is essential. These include highly specific research probes and inhibitors.

Research Probes:

Fluorescent Probes: These could be used to visualize the localization and activity of 19-hydroxylating enzymes within cells and tissues.

Halogenated Steroids: These can be used as mechanistic probes to study the catalytic mechanisms of steroid hydroxylases. nih.gov

Biomimetic Systems: Artificial enzyme mimics, such as those using manganese porphyrins, can be used to study the hydroxylation of steroids in a controlled environment. researchgate.net

Inhibitors:

Selective Inhibitors: While aromatase inhibitors exist, developing compounds that specifically block the 19-hydroxylation step without affecting other aromatase functions would be a significant advancement. acs.orgwikipedia.org This could help to dissect the specific roles of this compound from those of estrogens.

Targeting Novel Enzymes: If new enzymes that produce this compound are discovered, inhibitors targeting these specific enzymes will need to be developed.

These novel tools will be invaluable for both basic research and potentially for therapeutic applications in conditions where this compound levels are dysregulated.

Integration of Omics Data for Systems-Level Understanding of Steroid Metabolism

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to understanding the complex network of steroid metabolism. mdpi.com Integrating these large datasets can provide a holistic view of how this compound production and signaling are regulated and how they impact cellular function. tum.demdpi.com

Future research will focus on:

Multi-omics Profiling: Simultaneously measuring changes in genes, proteins, and metabolites in response to altered this compound levels. oup.com

Computational Modeling: Using the integrated omics data to build computational models of steroidogenic pathways. researchgate.net These models can be used to predict how the system will respond to various perturbations.

Biomarker Discovery: Identifying molecular signatures associated with altered this compound metabolism that could serve as biomarkers for disease.

A systems-level understanding will be crucial for elucidating the complex interplay between this compound and other biological pathways in both health and disease.

Expanding Comparative Biochemical Studies in Diverse Organisms

Studying the production and function of this compound across a wide range of species can provide valuable insights into its evolutionary history and fundamental biological roles. oup.com While much of the research has focused on mammals, comparative studies in other vertebrates and even invertebrates could reveal conserved or unique aspects of its biochemistry.

Future research directions include:

Phylogenetic Analysis: Examining the evolution of 19-hydroxylating enzymes and their substrate specificities in different species. escholarship.org

Metabolic Profiling in Non-traditional Model Organisms: Investigating the presence and levels of this compound and its metabolites in a broader array of animals. For instance, 11-ketotestosterone, a related C19 steroid, is a significant androgen in fish. escholarship.org

Functional Studies in Diverse Species: Exploring the physiological effects of this compound in different animal models to understand its conserved and species-specific functions.

By expanding the scope of research beyond traditional mammalian models, scientists can gain a more complete understanding of the significance of this compound in the animal kingdom.

Q & A

Q. How can researchers detect and quantify this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Use a C18 column with gradient elution (mobile phase: methanol/water with 0.1% formic acid) and monitor the transition m/z 305.2 → 97.1 (quantifier ion) and m/z 305.2 → 109.1 (qualifier ion). Calibration curves should be validated against certified reference materials, and matrix effects (e.g., plasma vs. tissue) must be assessed .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to identify hydroxyl protons (δ 1.2–1.5 ppm) and carbonyl groups (δ 200–220 ppm).
  • IR : Confirm hydroxyl (3200–3600 cm1^{-1}) and ketone (1700–1750 cm1^{-1}) functional groups.
  • MS : Compare fragmentation patterns with databases (e.g., PubChem, ECHA) to resolve stereoisomers .

Advanced Research Questions

Q. How do metabolic pathways involving this compound differ across species, and what experimental models are optimal for studying these?

  • Methodological Answer : Use in vitro hepatocyte cultures and in vivo rodent models (e.g., Sprague-Dawley rats) to compare metabolic flux. For example, LC-MS profiling in a valproic acid-induced autism rat model revealed downregulation of this compound (FC=0.5\text{FC} = 0.5, p<0.05p < 0.05), suggesting sex-specific metabolic disruptions . Cross-species differences require transcriptomic analysis (RNA-seq) of steroidogenic enzymes like CYP19A1.

Q. How can researchers resolve discrepancies in reported molecular data (e.g., molecular weight, formula) for this compound?

  • Methodological Answer : Discrepancies (e.g., C19_{19}H28_{28}O3_3 vs. C21_{21}H30_{30}O5_5 ) may arise from derivatives or impurities. Validate using high-resolution mass spectrometry (HRMS) to confirm exact mass (e.g., 304.42 g/mol for C19_{19}H28_{28}O3_3) and elemental composition. Cross-reference with crystallographic data (if available) and regulatory databases (e.g., ECHA) .

Q. What experimental design considerations are critical for studying this compound’s receptor interactions?

  • Methodological Answer :
  • Binding Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) with purified androgen receptors (AR). Include controls (e.g., dihydrotestosterone) to assess specificity.
  • Dose-Response : Test concentrations spanning physiological ranges (0.1–100 nM) to avoid non-specific binding.
  • Statistical Power : Employ a minimum sample size (n6n \geq 6) and blinded analysis to reduce bias .

Q. How should researchers address conflicting reports on this compound’s biological activity in different tissues?

  • Methodological Answer : Tissue-specific activity may result from localized enzyme expression (e.g., 17β-HSD isoforms). Use laser-capture microdissection followed by LC-MS/MS to quantify tissue-specific concentrations. For functional studies, apply CRISPR-Cas9 knockout models to isolate pathways (e.g., AR vs. estrogen receptor crosstalk) .

Data Presentation and Reproducibility

Q. What are the best practices for reporting this compound data to ensure reproducibility?

  • Methodological Answer :
  • Metadata : Document batch numbers, purity levels, and storage conditions (e.g., -80°C under argon).
  • Analytical Parameters : Include retention times, collision energies, and limit of detection (LOD) in LC-MS/MS workflows.
  • Ethics Compliance : For in vivo studies, adhere to ARRIVE guidelines and declare ethical approval numbers .

Q. How can researchers optimize assays for this compound in complex matrices (e.g., saliva, cerebrospinal fluid)?

  • Methodological Answer : Implement solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove interfering lipids. For saliva, validate against plasma samples to account for protein-binding differences. Use deuterated internal standards (e.g., this compound-d3_3) to correct for ion suppression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.